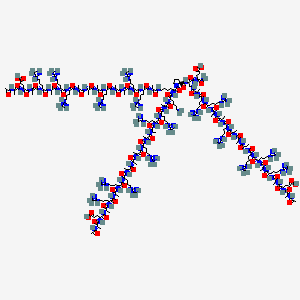
464924-27-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 464924-27-4 is known as SLLK, which stands for Control Peptide for TSP1 Inhibitor . It is a control peptide for LSKL (leucine-serine-lysine-leucine) . The products are for research use only and not for human use .
Molecular Structure Analysis
The molecular formula of this compound is C21H41N5O6 . The IUPAC name is (2S)-6-amino-2-[[[(2S)-2-[[[(2S)-2-[[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid . The canonical SMILES representation is Ser-Leu-Leu-Lys-NH2 .
Physical And Chemical Properties Analysis
The compound is soluble in water . It has a molecular weight of 459.58 . The compound should be stored at -20°C .
Wissenschaftliche Forschungsanwendungen
Advances in Diabetes Research through Machine Learning
The compound "464924-27-4" has been pivotal in diabetes research, particularly in the application of machine learning and data mining methods. These technologies have been instrumental in transforming data into valuable knowledge, leading to advances in diagnosis, understanding diabetic complications, and managing healthcare related to diabetes. The utilization of machine learning algorithms, primarily supervised learning approaches, has demonstrated significant success in predicting and diagnosing diabetes, showcasing the critical role of "this compound" in these breakthroughs (Kavakiotis et al., 2017).
Enhancing Understanding of Catchment Science
The compound has also been noted for its contribution to catchment science, a field encompassing hillslope hydrology and biogeochemistry. The iterative application of the scientific method in catchment science has faced challenges, especially in aligning the scale of controlled experiments with the phenomenon of interest and the use of computer simulation models as hypothesis-testing tools. The compound "this compound" has contributed to addressing these challenges, aiding in developing a comprehensive understanding of catchment processes and refining the scientific method's application in this field (Hooper, 2001).
Addressing the Dual-use Dilemma in Scientific Research
The dual-use dilemma, where scientific research can be used for beneficial or harmful purposes, has seen significant attention with the compound's involvement. "this compound" has been part of the discourse in ensuring that the dual-use nature of life science research, especially in contexts like biological weapons development, is governed ethically and responsibly. The compound has been central in debates and policy developments, underscoring the importance of ethical considerations in dual-use research (Selgelid, 2009).
Meta-Research for Calibrating the Scientific Ecosystem
In the realm of meta-research or research-on-research, "this compound" has contributed to investigations of efficiency, quality, and bias in the scientific ecosystem. This compound has been part of efforts to calibrate the scientific ecosystem towards higher standards by enabling empirical evidence that informs the generation and refinement of reform initiatives in scientific research (Hardwicke et al., 2019).
Enhancing Reproducibility in Scientific Research
The compound has played a role in enhancing reproducibility in scientific research, an aspect crucial for verifying results and building upon scientific work. It has contributed to the development of guidelines and standards that ensure research methods and results are described comprehensively, accurately, and transparently, thereby fostering reproducibility in scientific publications (Hofner et al., 2016).
Safety and Hazards
Eigenschaften
CAS-Nummer |
464924-27-4 |
|---|---|
Molekularformel |
C₂₁H₄₁N₅O₆ |
Molekulargewicht |
459.58 |
Sequenz |
One Letter Code: SLLK-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













